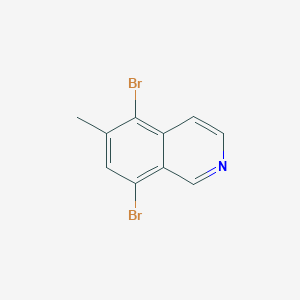
5,8-Dibromo-6-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . It is a derivative of isoquinoline, characterized by the presence of two bromine atoms at positions 5 and 8, and a methyl group at position 6 on the isoquinoline ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 6-methylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 6-methylisoquinoline in an appropriate solvent such as dichloromethane.
- Add bromine or N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the desired level of bromination is achieved.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at position 6 can be oxidized to form a carboxylic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon) are commonly used.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid), and controlled temperatures.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol), and inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substituted isoquinolines with various functional groups.
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives with fewer bromine atoms or other reduced functional groups.
Scientific Research Applications
5,8-Dibromo-6-methylisoquinoline has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
Comparison with Similar Compounds
6-Methylisoquinoline: Lacks the bromine atoms at positions 5 and 8, making it less reactive in substitution reactions.
5,8-Dibromoisoquinoline: Lacks the methyl group at position 6, which may affect its chemical reactivity and biological activity.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing the effects of various substitutions.
Uniqueness: 5,8-Dibromo-6-methylisoquinoline is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5,8-dibromo-6-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUTAMFHLZERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
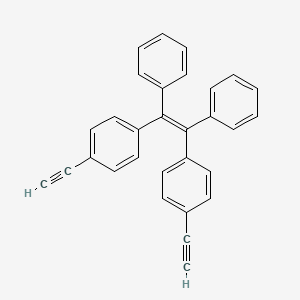
![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)
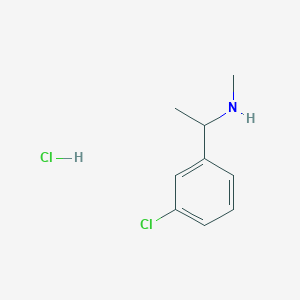
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)
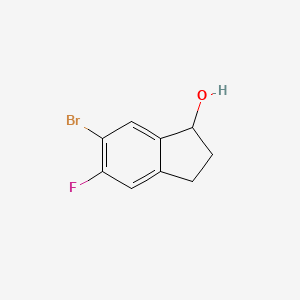
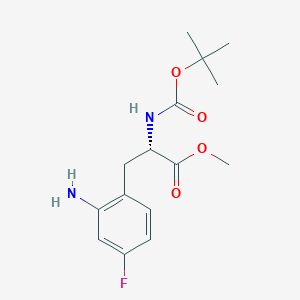
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B8180966.png)
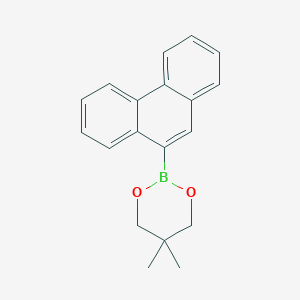
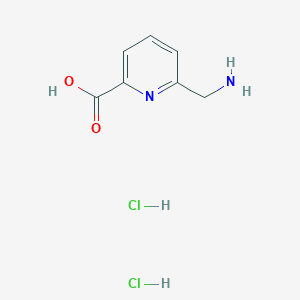
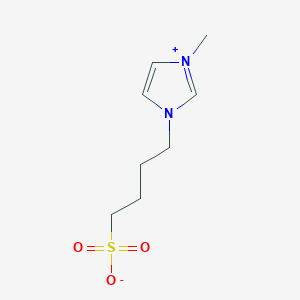

![12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde](/img/structure/B8181002.png)
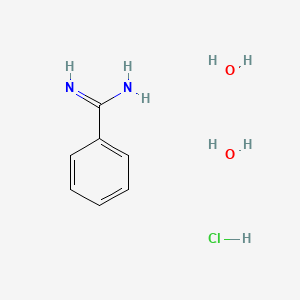
![4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8181037.png)
